Alirocumab

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alirocumab is a fully human IgG1 monoclonal antibody that binds and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme found to have “gain of function” mutations in autosomal dominant hypercholesterolemia . It is used as a second-line treatment for high cholesterol for adults whose cholesterol is not controlled by diet and statin treatment .

Synthesis Analysis

Alirocumab is a fully human monoclonal antibody (Immunoglobulin IgG1 isotype) that binds to proprotein convertase subtilisin kexin type 9 (PCSK 9). It is produced by recombinant DNA technology in Chinese Hamster Ovary cell suspension culture .

Molecular Structure Analysis

The molecular formula of Alirocumab is C6472H9996N1736O2032S42 . It is a large molecule with a molecular weight of 145981.36 g/mol .

Chemical Reactions Analysis

Alirocumab works by binding to the PCSK9 protein. This binding leads to the degradation of the low-density lipoprotein receptor (LDLR), which takes cholesterol out of circulation . The interaction between alirocumab and its target PCSK9 drives LDL-C depletion .

Physical And Chemical Properties Analysis

Alirocumab has a molecular formula of C6472H9996N1736O2032S42 and a molecular weight of 145981.36 . It is stored at -80°C for long term .

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

Alirocumab is used in the prevention of cardiovascular diseases . It is an anti-PCSK9 monoclonal antibody that lowers low-density lipoprotein cholesterol (LDL-C) levels . This is significant because elevated levels of LDL-C correlate with the risk of coronary heart disease, stroke, peripheral vascular disease, and atherosclerosis .

Achieving LDL-C Target Levels

Alirocumab has been evaluated for its effectiveness in achieving LDL-C target levels . In a study, patients initiating treatment with alirocumab showed a 31.7% reduction in LDL-C, with 20.5% of patients reaching target levels .

Treatment for Dyslipidaemia

Alirocumab is used in the treatment of dyslipidaemia . Dyslipidaemia is a condition characterized by abnormal amounts of lipids in the blood, and it’s a major risk factor for cardiovascular disease .

Treatment for Atherosclerotic Cardiovascular Disease

Alirocumab is also used in the treatment of atherosclerotic cardiovascular disease . Atherosclerosis is a condition where plaque builds up in the arteries, which can lead to serious problems, including heart attack, stroke, or even death .

Lowering Risk of Myocardial Infarction

Alirocumab has been associated with a lower risk of myocardial infarction . Myocardial infarction, also known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle .

Lowering Risk of Ischaemic Stroke

Alirocumab has been associated with a lower risk of ischaemic stroke . Ischaemic stroke is a type of stroke that occurs when the blood supply to part of your brain is reduced or interrupted, preventing brain tissue from getting oxygen and nutrients .

Lowering Risk of Coronary Revascularization

Alirocumab has been associated with a lower risk of coronary revascularization . Coronary revascularization is a medical procedure that restores blood flow to your heart muscle by opening blocked arteries .

Safety and Side Effects

Alirocumab has a favourable safety profile . Use of this PCSK9 inhibitor was not associated with increased risk of neurocognitive adverse events, liver enzymes elevations, rhabdomyolysis, or new-onset diabetes mellitus .

Mécanisme D'action

Target of Action

Alirocumab is a fully human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a significant role in controlling the amount of cholesterol in the body .

Mode of Action

Alirocumab binds to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR) on the surface of liver cells . By inhibiting PCSK9, alirocumab increases the availability of LDLR, which can then clear LDL-C, leading to lower levels of LDL-C in the blood .

Biochemical Pathways

The primary biochemical pathway affected by alirocumab is the LDLR pathway. LDLR on hepatocytes bind to LDL-C in the blood and internalize it, removing it from circulation. The LDL-C is then broken down in the cell. By increasing the number of LDLR on the cell surface, alirocumab enhances this pathway, leading to lower levels of circulating LDL-C .

Pharmacokinetics

The pharmacokinetics of alirocumab are characterized by both linear and non-linear processes . The non-linear processes are governed by PCSK9 production, alirocumab-PCSK9 complex formation, and lysosomal degradation of the alirocumab-PCSK9 complex . The pharmacokinetic parameters of alirocumab, including maximum serum concentration (Cmax), time to reach Cmax (tmax), and area under the serum concentration versus time curve (AUC), among others, have been studied .

Result of Action

The primary result of alirocumab’s action is a significant reduction in LDL-C levels in the blood . This can help to reduce the risk of atherosclerotic cardiovascular disease, which is often associated with high levels of LDL-C .

Action Environment

The action of alirocumab can be influenced by various factors. For example, the presence of other medications, the overall health of the liver (which is where LDLR are primarily expressed), and individual patient characteristics can all impact the efficacy and stability of alirocumab .

Orientations Futures

The addition of alirocumab to background statin therapy provides significant incremental low-density lipoprotein cholesterol (LDL-C) lowering and cardiovascular event risk reduction . Future research is expected to focus on the utilization and impact of PCSK9 inhibitors like alirocumab in treating conditions like ischemic stroke .

Propriétés

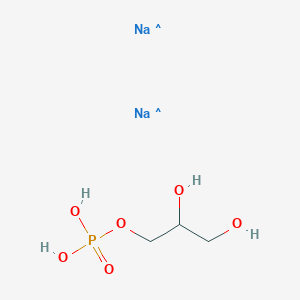

InChI |

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWCRUATKKAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The serine protease proprotein convertase subtilisin/kexin type 9 (PCSK9) binds to the low-density lipoprotein (LDL) receptor (LDLR) and directs it to lysosomes for intracellular degradation. This results in decreased numbers of LDLR available on the hepatic cell surface to bind LDL particles and remove them from the circulation and therefore to a subsequent increase in circulating LDL-cholesterol (LDL-C) plasma levels. Since 2003, when the role of PCSK9 in LDL-C metabolism was discovered, there have been major efforts to develop efficient and safe methods to inhibit it. Amongst those, monoclonal antibodies against PCSK9 are the furthest in development, with multiple phase 3 trials already published and with cardiovascular endpoint trials currently underway. Two fully human monoclonal antibodies, evolocumab (AMG 145) and alirocumab (REGN727/SAR236553), have been extensively studied in a wide range of subjects, such as those with statin intolerance, as an add-on to statin therapy, as a monotherapy and in patients with familial hypercholesterolemia. PCSK9 antibodies result in a consistent and robust decrease in LDL-C plasma levels ranging from 40% to 70%, either on top of statins or as a monotherapy. If the safety data from the on-going phase 3 trials remain as reassuring as the data available till now, PCSK9 antibodies will offer a novel, powerful therapeutic option to decrease LDL-C plasma levels and, hopefully, cardiovascular risk, Alirocumab is a human monoclonal antibody that binds to proprotein convertase subtilisin kexin type 9 (PCSK9). PCSK9 binds to the low-density lipoprotein receptors (LDLR) on the surface of hepatocytes to promote LDLR degradation within the liver. LDLR is the primary receptor that clears circulating LDL, therefore the decrease in LDLR levels by PCSK9 results in higher blood levels of LDL-C. By inhibiting the binding of PCSK9 to LDLR, alirocumab increases the number of LDLRs available to clear LDL, thereby lowering LDL-C levels. |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

CID 88214187 | |

CAS RN |

1245916-14-6 |

Source

|

| Record name | Alirocumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)

![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)